(1Z,N'Z)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid
Overview
Description
(1Z,N’Z)-N’-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid is a complex organic compound that features a naphthalene ring substituted with a benzyloxy group and a hydrazonothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,N’Z)-N’-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid typically involves multiple steps:
Formation of the Benzyloxy Naphthalene Intermediate: This can be achieved by reacting naphthol with benzyl chloride in the presence of a base such as potassium carbonate.
Condensation Reaction: The benzyloxy naphthalene intermediate is then reacted with a suitable hydrazine derivative to form the hydrazone.
Thioic Acid Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the hydrazone moiety, potentially converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (1Z,N’Z)-N’-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The hydrazonothioic acid moiety, in particular, can interact with biological targets, making it a candidate for drug development.
Medicine
Medicinal applications might include the development of new therapeutic agents. The compound’s ability to interact with biological molecules could be harnessed to design drugs with specific mechanisms of action.
Industry
In industry, such compounds could be used in the development of new materials with unique properties. For example, they might be incorporated into polymers or used as precursors for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (1Z,N’Z)-N’-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid would depend on its specific interactions with molecular targets. The hydrazonothioic acid moiety could interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene ring might also play a role in binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(1Z,N’Z)-N’-((2-(benzyloxy)phenyl)methylene)-N-methylcarbamohydrazonothioic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.
(1Z,N’Z)-N’-((2-(benzyloxy)benzyl)methylene)-N-methylcarbamohydrazonothioic acid: Similar structure but with a benzyl group instead of a naphthalene ring.
Uniqueness
The uniqueness of (1Z,N’Z)-N’-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid lies in its specific substitution pattern and the presence of both a benzyloxy group and a hydrazonothioic acid moiety. This combination of functional groups can lead to unique chemical and biological properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-methyl-3-[(Z)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-21-20(25)23-22-13-18-17-10-6-5-9-16(17)11-12-19(18)24-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H2,21,23,25)/b22-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHCNWWJEDJWDG-XKZIYDEJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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